

# Seviteronel IC50 CYP17 lyase 69 nM assay

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Seviteronel

CAS No.: 1610537-15-9

Cat. No.: S548885

Get Quote

## Introduction to Seviteronel

**Seviteronel** (also known as VT-464 and INO-464) is a novel, orally active, non-steroidal small molecule that acts as a **potent and selective inhibitor of cytochrome P450 17A1 (CYP17A1) 17,20-lyase** and also functions as an **androgen receptor (AR) antagonist** [1] [2] [3]. This dual mechanism of action makes it a promising candidate for the treatment of androgen receptor-positive (AR+) cancers, including triple-negative breast cancer (TNBC) and castration-resistant prostate cancer (CRPC) [1] [4] [3].

Its high selectivity for the lyase activity over the 17 $\alpha$ -hydroxylase activity of the CYP17A1 enzyme is a key therapeutic advantage. Inhibiting the hydroxylase pathway can lead to mineralocorticoid excess syndrome (MES), associated with cardiovascular side effects [5]. **Seviteronel's** selectivity helps to avoid this, potentially reducing the need for co-administered steroids like prednisone [5] [3].

## Quantitative Data Summary

The tables below summarize key quantitative data for **Seviteronel** from the search results.

*Table 1: In Vitro Biochemical and Cellular Activity of **Seviteronel***

| Parameter                                       | Value                                      | Assay Description                                                                                                     |
|-------------------------------------------------|--------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|
| CYP17 Lyase IC <sub>50</sub>                    | 69 nM                                      | Half-maximal inhibitory concentration for human 17,20-lyase activity [2] [5].                                         |
| CYP17 Hydroxylase IC <sub>50</sub>              | 670 nM                                     | Half-maximal inhibitory concentration for human 17 $\alpha$ -hydroxylase activity [5].                                |
| Lyase/Hydroxylase Selectivity                   | ~10-fold                                   | Ratio of hydroxylase IC <sub>50</sub> to lyase IC <sub>50</sub> , indicating a favorable selectivity profile [2] [5]. |
| AR Antagonism                                   | Confirmed (IC <sub>50</sub> not specified) | Binds AR, prevents androgen-mediated gene expression, and reduces AR nuclear translocation [1] [4].                   |
| Single Agent Cell Viability (IC <sub>50</sub> ) | >10 $\mu$ M                                | Limited effect as a single agent in cell viability assays on AR+ TNBC models [1].                                     |
| Radiosensitization Concentration                | 5 $\mu$ M                                  | Effective concentration for increasing radiosensitivity in AR+ TNBC cell lines (e.g., MDA-MB-453) [1] [4].            |

Table 2: In Vivo Efficacy of **Seviteronel** in Xenograft Models

| Model                 | Dosing Regimen                               | Key Findings                                                                                                            |
|-----------------------|----------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| AR+ TNBC (MDA-MB-453) | 75 mg/kg, p.o., daily + Radiation (2 Gy) [4] | Synergistic antitumor effect; significant reduction in tumor volume and delay in tumor doubling/tripling times [1] [4]. |
| CRPC (AR-V7+ 22Rv1)   | 150 mg/kg/day, p.o. [4]                      | Significant decrease in tumor growth; shows synergistic effect with CDK4/6 inhibitor G1T38 [4].                         |
| CRPC (MDA-PCa-133)    | 100 mg/kg, bid, oral [2]                     | Reduced tumor volume >twofold compared to vehicle; as effective as abiraterone in this model [2].                       |

## Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

### Protocol 1: In Vitro CYP17A1 Lyase Inhibition Assay

This protocol is adapted from the computational and bio-analytical methods used to characterize CYP17A1 inhibitors [5].

- **Enzyme Preparation:** Use purified human CYP17A1 enzyme. The assay can be performed using recombinant enzyme systems or microsomal preparations.
- **Reaction Conditions:**
  - **Substrate:** 17 $\alpha$ -Hydroxypregnenolone (for lyase activity).
  - **Cofactor:** NADPH-regenerating system.
  - **Buffer:** Appropriate phosphate or Tris buffer at physiological pH.
  - **Inhibitor Incubation:** Pre-incubate the enzyme with **Seviteronel** (across a range of concentrations, e.g., 1 nM - 10  $\mu$ M) for 10-15 minutes before initiating the reaction with substrate and cofactor.
- **Reaction Termination:** Stop the reaction after a fixed incubation period (e.g., 30-60 minutes) by adding an organic solvent like acetonitrile.
- **Product Quantification:** Analyze the reaction products using **Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)**. The specific product for lyase activity is Dehydroepiandrosterone (DHEA).
- **Data Analysis:** Calculate the rate of DHEA formation in the presence and absence of **Seviteronel**. Plot the percentage of enzyme activity versus the logarithm of inhibitor concentration to determine the IC<sub>50</sub> value.

### Protocol 2: Clonogenic Survival Assay for Radiosensitization

This protocol is based on the experiments demonstrating **Seviteronel**'s ability to radiosensitize AR+ TNBC cells [1].

- **Cell Culture:** Use AR+ TNBC cell lines (e.g., MDA-MB-453, ACC-422). Culture cells in appropriate media supplemented with 10% FBS.
- **Pre-treatment:** 24 hours prior to radiation, pre-treat cells with **Seviteronel** (e.g., 5  $\mu$ M) or vehicle control. It is recommended to use charcoal-stripped serum during pre-treatment to reduce interference from serum androgens.
- **Irradiation:** Trypsinize the pre-treated cells, count, and seed them at appropriate densities for colony formation. Irradiate the plates at various doses (e.g., 0, 2, 4, 6 Gy) using a clinical-grade irradiator.
- **Colony Formation:** Return the cells to the incubator and allow them to grow for 10-14 days, until visible colonies form.
- **Staining and Counting:** Fix the colonies with methanol or acetic acid and stain with crystal violet. Count colonies containing >50 cells.

- **Data Analysis:** Calculate the surviving fraction for each radiation dose and treatment condition. Plot the survival curves and calculate the radiation enhancement ratio to quantify the radiosensitizing effect of **Seviteronel**.

## Mechanism of Action and Workflow

The following diagrams, generated using Graphviz, illustrate **Seviteronel**'s mechanism of action and a typical experimental workflow.

**Diagram 1: Seviteronel's Dual Mechanism of Action against AR+ Cancers**

**Diagram 2: Experimental Workflow for Evaluating Seviteronel**

## Seviteronel Evaluation Workflow



[Click to download full resolution via product page](#)

## Application Notes

- **Therapeutic Synergy with Radiation:** Seviteronel's role as a radiosensitizer is a key application. Research indicates that it impairs the repair of radiation-induced double-strand DNA breaks in AR+ TNBC cells, as evidenced by persistent γH2AX foci, leading to enhanced radiation efficacy [1] [4].
- **Research Use Considerations:** Seviteronel is currently approved for research purposes only [2]. The provided protocols and data are intended to facilitate further preclinical investigation.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen ... [pmc.ncbi.nlm.nih.gov]
2. Seviteronel (VT-464) | CYP17 Lyase Inhibitor [medchemexpress.com]
3. Seviteronel - an overview | ScienceDirect Topics [sciencedirect.com]
4. Seviteronel is an Orally Active CYP17 Lyase Inhibitor for Triple ... [cancer-research-network.com]
5. Prospective computational design and in vitro bio ... [sciencedirect.com]

To cite this document: Smolecule. [Seviteronel IC50 CYP17 lyase 69 nM assay]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548885#seviteronel-ic50-cyp17-lyase-69-nm-assay>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)